Tributyl(2-cyclopropylethynyl)-stannane, 95%
Overview
Description
“2-(Cyclopropylethynyl)benzoic acid” is a chemical compound with the molecular formula C12H10O2 . It has an average mass of 186.207 Da and a monoisotopic mass of 186.068085 Da .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylethynyl)benzoic acid” includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 37 Ų and its molar refractivity is 52.1±0.4 cm³ .
Physical and Chemical Properties Analysis
“2-(Cyclopropylethynyl)benzoic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 356.7±25.0 °C at 760 mmHg, and a flash point of 162.6±17.8 °C . Its molar volume is 148.0±5.0 cm³ .
Mechanism of Action
Tributyl(2-cyclopropylethynyl)stannane, also known as Stannane, tributyl(2-cyclopropylethynyl)-, is a chemical compound with the molecular formula C17H32Sn and a molecular weight of 355.15 . This compound is used in various chemical reactions, particularly those involving radical reactions .
Mode of Action
Tributyl(2-cyclopropylethynyl)stannane is known to participate in radical reactions . It can act as a reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This allows the compound to cleave homolytically, facilitating various reactions such as dehalogenation and intramolecular radical cyclization .
Biochemical Pathways
Organotin compounds are known to participate in various reactions, including the barton-mccombie reaction and barton decarboxylation . These reactions involve the removal of functional groups and are important in the synthesis of various organic compounds .
Pharmacokinetics
Organotin compounds are generally known for their high toxicity and lipophilicity , which can influence their bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of tributyl(2-cyclopropylethynyl)stannane’s action depend on the specific reactions it participates in. As a participant in radical reactions, this compound can facilitate the formation of new bonds and the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of tributyl(2-cyclopropylethynyl)stannane can be influenced by various environmental factors. For instance, the presence of other reagents, temperature, and pH can affect the compound’s reactivity and the outcomes of the reactions it participates in .
Properties
IUPAC Name |
tributyl(2-cyclopropylethynyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C4H9.Sn/c1-2-5-3-4-5;3*1-3-4-2;/h5H,3-4H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICBYXAIVIUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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